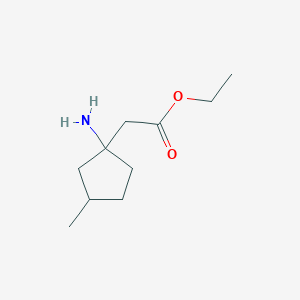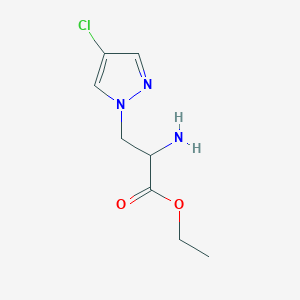
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-amino-3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives[3][3].
科学的研究の応用
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is explored for use in agrochemicals and as intermediates in the synthesis of dyes and pigments
作用機序
The mechanism of action of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
- Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
Uniqueness
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the chloro-substituted pyrazole ring, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacophore in drug design [3][3].
特性
分子式 |
C8H12ClN3O2 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
ethyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3 |
InChIキー |
QKTZFEWOMJXWDA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1C=C(C=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


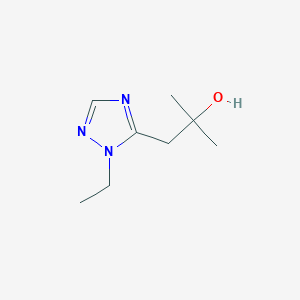
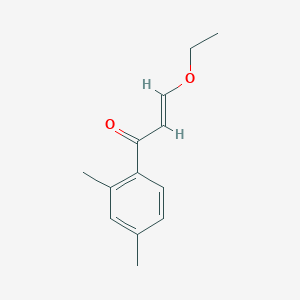

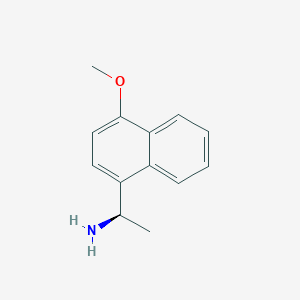
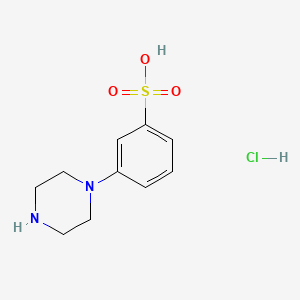
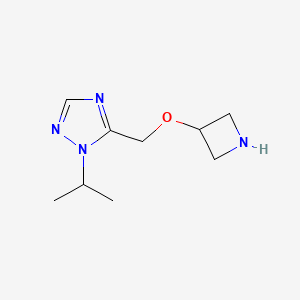
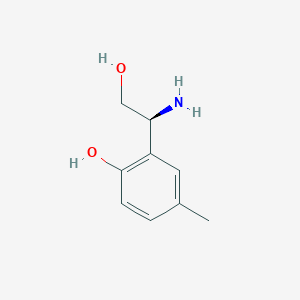
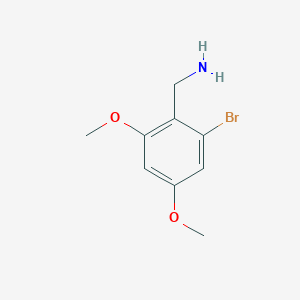
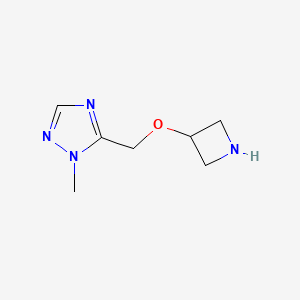
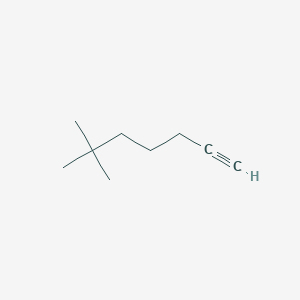
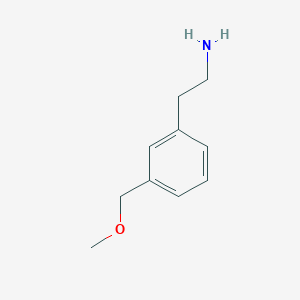
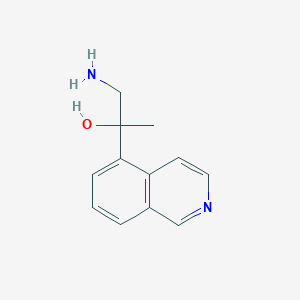
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
